molecular formula C20H22N4O5S B2646089 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one CAS No. 1903671-09-9

2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2646089
CAS No.: 1903671-09-9
M. Wt: 430.48
InChI Key: XUIKZBVQFNNXFX-UHFFFAOYSA-N
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Description

2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring, a diazepane ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with various nucleophiles under appropriate conditions, such as using sodium azide for azide substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors could make it useful in treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. The chromenone core may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one stands out due to its combination of a diazepane ring and a chromenone core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-14-21-19(13-22(14)2)30(27,28)24-9-5-8-23(10-11-24)20(26)18-12-16(25)15-6-3-4-7-17(15)29-18/h3-4,6-7,12-13H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIKZBVQFNNXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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